molecular formula C8H7N3S B177090 5-Phenyl-1,3,4-thiadiazol-2-amine CAS No. 2002-03-1

5-Phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B177090
CAS No.: 2002-03-1
M. Wt: 177.23 g/mol
InChI Key: UHZHEOAEJRHUBW-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative that is useful in medicinal chemistry . It has been synthesized by a single-step reaction .


Synthesis Analysis

The compound has been synthesized by a single-step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of this compound by nitrosyl sulphuric acid followed by coupling with different coupling compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethyl aniline, resorcinol, and 4,6-dihydroxypyrimidine .


Molecular Structure Analysis

The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole was studied by the X-ray diffraction method .


Chemical Reactions Analysis

A series of heterocyclic azodyes were synthesized by diazotisation of this compound by nitrosyl sulphuric acid followed by coupling with different coupling compounds . 2-Amino-5-phenyl-1,3,4-thiadiazole on condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone affords Schiff′s bases .


Physical And Chemical Properties Analysis

The molecular geometry and vibrational frequencies of 2-Amino-5-phenyl-1,3,4-thiadiazole have been evaluated using the Hartree-Fock and density functional method (B3LYP) .

Scientific Research Applications

Synthesis and Characterization

  • 5-Phenyl-1,3,4-thiadiazol-2-amine has been synthesized through a single-step reaction and used to create heterocyclic azo dyes. These dyes were characterized using UV-Vis, IR, 1H-NMR, 13C NMR, and elemental analysis, demonstrating its utility in dye synthesis and characterization (Kumar et al., 2013).
  • It has also been utilized in the synthesis and characterization of various other compounds, such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, with their structure analyzed using X-ray and spectral methods (Dani et al., 2013).

Anticancer and Antitubercular Applications

  • Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been designed and tested for antitumor and antitubercular activities. Some compounds showed significant in vitro antitumor activities against breast cancer and normal human cell lines (Sekhar et al., 2019).

Antifungal Applications

  • A series of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for antifungal activity, with some demonstrating effectiveness comparable to the reference drug Flukanazole (Singh & Rana, 2011).

DNA Interactions

  • The DNA binding affinity of 5-(4-Substituted phenyl)-1, 3, 4-thiadiazole-2-amines was studied, showing variations in binding affinity and indicating their potential in DNA interaction studies (Shivakumara & Krishna, 2020).

Structural Analysis

  • The crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine was determined, revealing insights into its molecular structure and interactions (Chumakov et al., 2011).

Anticonvulsant Activity

  • Novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and their anticonvulsant activity was tested, with some compounds showing promising results (Foroumadi et al., 2007).

Antimicrobial and Molecular Docking Studies

  • Novel 2-(substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized, showing potential as antimicrobial and antidiabetic drugs following molecular docking studies (Zahmatkesh et al., 2022).

Mechanism of Action

Target of Action

5-Phenyl-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which has been found to have diverse pharmacological activities 1,3,4-thiadiazol derivatives have been reported to exhibit anticancer properties , suggesting that their targets may be associated with cancer cell growth and survival.

Mode of Action

It’s known that 1,3,4-thiadiazol derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation . This suggests that this compound may interact with its targets to induce similar effects.

Biochemical Pathways

Given the anticancer properties of 1,3,4-thiadiazol derivatives , it can be inferred that this compound may affect pathways related to cell growth, survival, and apoptosis.

Pharmacokinetics

The molecular weight of this compound is 177226 Da , which is within the optimal range for oral bioavailability in drug design

Result of Action

The novel compound this compound demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation . This suggests that the compound can effectively inhibit the growth of these cancer cell lines.

Safety and Hazards

The compound has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

There is a focus on the synthesis and screening for antimicrobial and antioxidant activities of 5-phenyl-1,3,4-thiadiazol-2-amine containing azo group in their structure . The increasing usage of these dyes in the electronic industry, such as colorimetric sensors, nonlinear optical (NLO) devices, and liquid crystalline displays (LCDs) used as potential sensitizers for photodynamic therapy (PDT) has attracted much attention .

Biochemical Analysis

Biochemical Properties

5-Phenyl-1,3,4-thiadiazol-2-amine interacts with various enzymes, proteins, and other biomolecules. It has been synthesized into a series of heterocyclic azo dyes by diazotisation followed by coupling with different compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethyl aniline, resorcinol, and 4,6-dihydroxypyrimidine

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This suggests that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has demonstrated good anti-proliferative effects after a 48-hour incubation , suggesting that it has a stable and long-lasting impact on cellular function

Metabolic Pathways

It is known to interact with various enzymes and cofactors

Properties

IUPAC Name

5-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZHEOAEJRHUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277076
Record name 5-Phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-03-1
Record name 2002-03-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677
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Record name 5-Phenyl-1,3,4-thiadiazol-2-amine
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Record name 5-phenyl-1,3,4-thiadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key biological activities associated with 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives?

A1: Research indicates promising anti-inflammatory and analgesic properties associated with this compound and its derivatives. [, , , ] Studies have explored its effectiveness in reducing inflammation in carrageenan-induced rat paw edema models [] and mitigating pain in acetic acid-induced writhing models. [] Additionally, investigations have demonstrated potential antimicrobial activities against various bacterial and fungal strains. [, ]

Q2: How do structural modifications of this compound influence its biological activity?

A2: Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring at the 5-position of the thiadiazole ring significantly impact the biological activity of the compound. For example, incorporating chlorine or fluorine atoms at the para position of the phenyl ring in acridine derivatives enhanced anti-inflammatory and analgesic effects compared to the parent compound. [] Similarly, introducing various substituents on the N-benzylidene group in 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated varying degrees of antimicrobial activity. []

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A3: Researchers utilize various spectroscopic and analytical techniques to characterize this compound and its derivatives. These techniques include:

  • Infrared Spectroscopy (IR): This method helps identify functional groups and analyze vibrational modes within the molecule. [, , , ]
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information, including proton (1H NMR) and carbon (13C NMR) environments. [, , , ]
  • Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns, aiding in structural elucidation. []
  • Elemental Analysis (CHN): This method confirms the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compounds. [, , ]

Q4: Has computational chemistry been employed in the study of this compound?

A4: Yes, molecular docking studies utilizing software like VLifeMDS have been performed. [] This approach helps predict potential binding modes of this compound derivatives with target proteins, offering insights into their potential mechanisms of action and facilitating further drug design and optimization.

Q5: What is the significance of the 1,3,4-thiadiazole scaffold in medicinal chemistry?

A5: The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with diverse biological targets. [] This versatile scaffold serves as a building block for synthesizing various bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Q6: Beyond traditional synthesis, are there alternative methods for preparing this compound derivatives?

A6: Yes, research has explored photoredox catalysis as a sustainable alternative for synthesizing this compound derivatives. [] This method employs visible light and a reusable silica-bound ruthenium complex as a catalyst, promoting the intramolecular cyclization of 2-benzylidenehydrazinecarbothioamides. This approach offers potential advantages in terms of environmental friendliness and cost-effectiveness.

Q7: What is the significance of the Brine Shrimp (Artemia salina L.) model in studying this compound derivatives?

A7: The Brine Shrimp lethality bioassay serves as a preliminary screening tool to evaluate the cytotoxic potential of this compound derivatives. [] This model allows researchers to assess the dose-dependent toxicity of these compounds on brine shrimp nauplii, providing valuable information for further toxicological evaluations and guiding the development of safer drug candidates.

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